(5Z)-1-(4-methoxyphenyl)-2-sulfanyl-5-(2,4,6-trimethoxybenzylidene)pyrimidine-4,6(1H,5H)-dione
Description
(5Z)-1-(4-methoxyphenyl)-2-sulfanyl-5-(2,4,6-trimethoxybenzylidene)pyrimidine-4,6(1H,5H)-dione is a synthetic organic compound that belongs to the class of pyrimidine derivatives
Properties
IUPAC Name |
(5Z)-1-(4-methoxyphenyl)-2-sulfanylidene-5-[(2,4,6-trimethoxyphenyl)methylidene]-1,3-diazinane-4,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O6S/c1-26-13-7-5-12(6-8-13)23-20(25)16(19(24)22-21(23)30)11-15-17(28-3)9-14(27-2)10-18(15)29-4/h5-11H,1-4H3,(H,22,24,30)/b16-11- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NALIMJDQKPSAIJ-WJDWOHSUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)C(=CC3=C(C=C(C=C3OC)OC)OC)C(=O)NC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)N2C(=O)/C(=C\C3=C(C=C(C=C3OC)OC)OC)/C(=O)NC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00365580 | |
| Record name | AC1LZ05B | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00365580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
428.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5810-62-8 | |
| Record name | AC1LZ05B | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00365580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-1-(4-methoxyphenyl)-2-sulfanyl-5-(2,4,6-trimethoxybenzylidene)pyrimidine-4,6(1H,5H)-dione typically involves the condensation of 4-methoxybenzaldehyde with 2,4,6-trimethoxybenzaldehyde in the presence of a base, followed by cyclization with thiourea. The reaction conditions often include:
Solvent: Ethanol or methanol
Temperature: Reflux conditions
Catalyst: Acid or base catalyst (e.g., hydrochloric acid or sodium hydroxide)
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale batch reactions using similar conditions as the laboratory synthesis but optimized for higher yields and purity. This may include:
Continuous flow reactors: To improve reaction efficiency and scalability
Purification techniques: Such as crystallization or chromatography
Chemical Reactions Analysis
Types of Reactions
(5Z)-1-(4-methoxyphenyl)-2-sulfanyl-5-(2,4,6-trimethoxybenzylidene)pyrimidine-4,6(1H,5H)-dione can undergo various chemical reactions, including:
Oxidation: Conversion of the sulfanyl group to a sulfoxide or sulfone
Reduction: Reduction of the double bond in the pyrimidine ring
Substitution: Nucleophilic substitution reactions at the methoxy groups
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA)
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4)
Substitution: Alkyl halides or acyl chlorides in the presence of a base
Major Products
Oxidation: Sulfoxides or sulfones
Reduction: Reduced pyrimidine derivatives
Substitution: Alkylated or acylated derivatives
Scientific Research Applications
Chemistry
This compound is studied for its potential as a building block in organic synthesis, particularly in the development of new heterocyclic compounds.
Biology
In biological research, pyrimidine derivatives are often investigated for their potential as enzyme inhibitors or receptor modulators.
Medicine
Medicinal chemistry research focuses on the potential therapeutic applications of this compound, including its use as an anti-cancer, anti-inflammatory, or antimicrobial agent.
Industry
In the industrial sector, this compound may be used in the development of new materials or as a precursor in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of (5Z)-1-(4-methoxyphenyl)-2-sulfanyl-5-(2,4,6-trimethoxybenzylidene)pyrimidine-4,6(1H,5H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites.
Comparison with Similar Compounds
Similar Compounds
- (5Z)-1-(4-methoxyphenyl)-2-sulfanyl-5-(benzylidene)pyrimidine-4,6(1H,5H)-dione
- (5Z)-1-(4-methoxyphenyl)-2-sulfanyl-5-(4-methoxybenzylidene)pyrimidine-4,6(1H,5H)-dione
Uniqueness
The unique structural features of (5Z)-1-(4-methoxyphenyl)-2-sulfanyl-5-(2,4,6-trimethoxybenzylidene)pyrimidine-4,6(1H,5H)-dione, such as the presence of multiple methoxy groups and the sulfanyl group, contribute to its distinct chemical and biological properties. These features may enhance its reactivity and potential as a therapeutic agent compared to similar compounds.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
